![molecular formula C15H25N3O B14015978 1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea CAS No. 7356-26-5](/img/structure/B14015978.png)
1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea is a chemical compound with a complex structure that includes both diethylamino and methylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea typically involves the reaction of 3-(diethylamino)propylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to handle the reactants and products efficiently. The process may also include purification steps such as crystallization or distillation to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.
科学研究应用
1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with various biological molecules, while the methylphenyl group can influence the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or receptor binding, depending on the context of its use.
相似化合物的比较
Similar Compounds
3-(Dimethylamino)-1-propylamine: This compound has a similar structure but with a dimethylamino group instead of a diethylamino group.
3-Diethylamino-1-propanol: Another related compound with a similar backbone but different functional groups.
Uniqueness
1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both diethylamino and methylphenyl groups makes it versatile for various research and industrial purposes.
属性
CAS 编号 |
7356-26-5 |
|---|---|
分子式 |
C15H25N3O |
分子量 |
263.38 g/mol |
IUPAC 名称 |
1-[3-(diethylamino)propyl]-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C15H25N3O/c1-4-18(5-2)12-8-11-16-15(19)17-14-10-7-6-9-13(14)3/h6-7,9-10H,4-5,8,11-12H2,1-3H3,(H2,16,17,19) |
InChI 键 |
FGZPXRWDJIKHJW-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCNC(=O)NC1=CC=CC=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



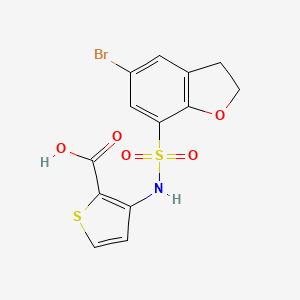
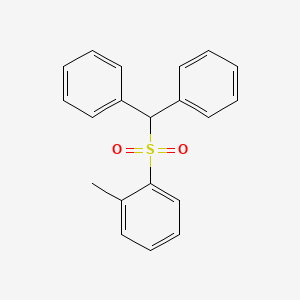
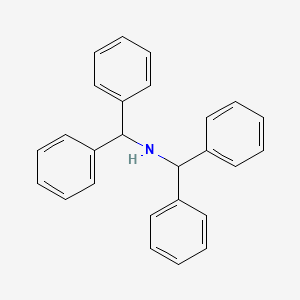
![5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide](/img/structure/B14015916.png)
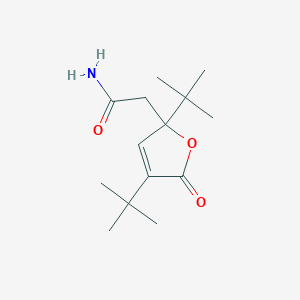
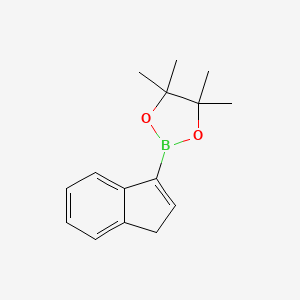
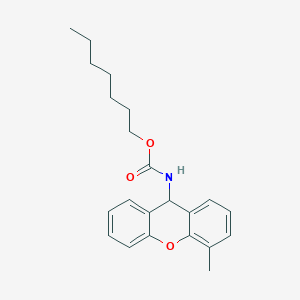
![2-[4-[(2,4-dimethoxyphenyl)iminomethyl]-N-ethylanilino]acetonitrile](/img/structure/B14015939.png)
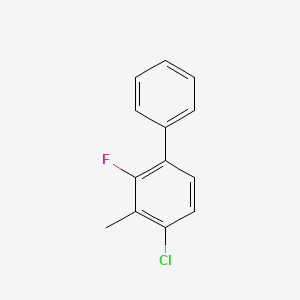
![2,2'-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone]](/img/structure/B14015951.png)
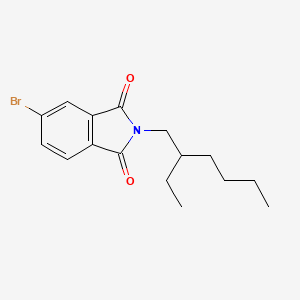
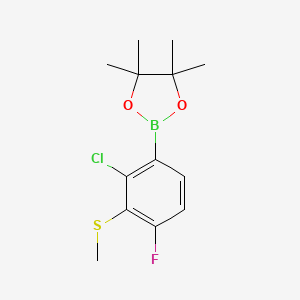
![Hemi(oxalic acid);spiro[3.3]heptan-2-ylmethanamine](/img/structure/B14015969.png)
